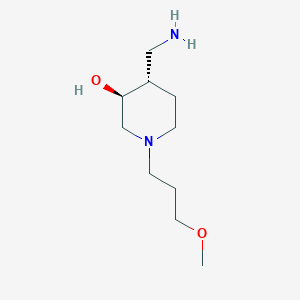
(3S,4S)-4-(aminomethyl)-1-(3-methoxypropyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-(aminomethyl)-1-(3-methoxypropyl)piperidin-3-ol is a chiral piperidine derivative. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(aminomethyl)-1-(3-methoxypropyl)piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Functional Group Introduction: Introduction of the aminomethyl group and the methoxypropyl group can be achieved through various organic reactions, such as nucleophilic substitution and reductive amination.
Chiral Resolution: The stereochemistry (3S,4S) can be achieved through chiral resolution techniques or by using chiral catalysts during the synthesis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the aminomethyl group.
Substitution: The methoxypropyl group may be involved in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a secondary amine.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in asymmetric synthesis as a chiral auxiliary or catalyst.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Material Science:
Mechanism of Action
The mechanism of action of (3S,4S)-4-(aminomethyl)-1-(3-methoxypropyl)piperidin-3-ol would depend on its specific biological target. Generally, it could involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-(aminomethyl)piperidin-3-ol: Lacks the methoxypropyl group.
(3S,4S)-4-(aminomethyl)-1-(2-methoxyethyl)piperidin-3-ol: Similar structure with a different alkyl chain length.
Uniqueness
Structural Features: The presence of both the aminomethyl and methoxypropyl groups in a specific stereochemistry.
Biological Activity: Potentially unique interactions with biological targets due to its specific structure.
Properties
CAS No. |
838847-23-7 |
|---|---|
Molecular Formula |
C10H22N2O2 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(3S,4S)-4-(aminomethyl)-1-(3-methoxypropyl)piperidin-3-ol |
InChI |
InChI=1S/C10H22N2O2/c1-14-6-2-4-12-5-3-9(7-11)10(13)8-12/h9-10,13H,2-8,11H2,1H3/t9-,10+/m0/s1 |
InChI Key |
QOQDPKUFRNVBOG-VHSXEESVSA-N |
Isomeric SMILES |
COCCCN1CC[C@H]([C@@H](C1)O)CN |
Canonical SMILES |
COCCCN1CCC(C(C1)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















